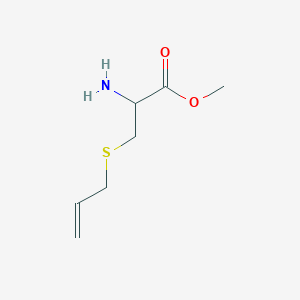methanol CAS No. 303151-76-0](/img/structure/B2805491.png)
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The closest compound I found is [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride . It’s a chemical with the molecular formula C7H6ClF3N2 and a molecular weight of 210.58 g/mol .
Molecular Structure Analysis
The InChI key for [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride is JVQYWHGODHSTAM-UHFFFAOYSA-N . The SMILES string is NCC1=C (Cl)C=C (C=N1)C (F) (F)F .Scientific Research Applications
Environmental Impact Assessment
Krijgsheld and Gen (1986) discussed the consequences of contamination by chlorophenols, including 2,4-dichlorophenol, on the aquatic environment. They highlighted the moderate to considerable toxic effects these compounds exert on mammalian and aquatic life, emphasizing the need for effective management and treatment strategies to mitigate their impact on ecosystems (K. Krijgsheld & A. D. Gen, 1986).
Wastewater Treatment and Reclamation
Goodwin et al. (2018) explored treatment options for reclaiming wastewater produced by the pesticide industry, focusing on a variety of toxic pollutants, including 2,4-dichlorophenol. Their research underscores the importance of biological processes and granular activated carbon in removing pesticides from wastewater, contributing to the creation of high-quality effluent (L. Goodwin, I. Carra, P. Campo, & A. Soares, 2018).
Methanol Synthesis and Applications
Cybulski (1994) reviewed the synthesis of methanol, highlighting its significance as a basic chemical with potential uses as a clean-burning fuel and in various industrial applications. The review elaborates on the catalysts, mechanisms, and processes involved in methanol production, contributing to our understanding of its role in sustainable energy and chemical synthesis (A. Cybulski, 1994).
Biotechnological Utilization of Methanol
Strong, Xie, and Clarke (2015) discussed the potential biotechnological applications of methanotrophic bacteria that use methane as their sole carbon source. These applications include the production of single-cell protein, biopolymers, and other valuable products, demonstrating methanol's role in supporting innovative and sustainable biotechnological solutions (P. Strong, S. Xie, & W. Clarke, 2015).
Methanol as a Chemical Marker in Industrial Applications
Jalbert et al. (2019) provided a comprehensive literature review on the use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers. This research highlights methanol's utility in monitoring cellulosic insulation degradation, indicating its importance in maintaining the reliability and efficiency of power transmission systems (J. Jalbert, E. Rodriguez-Celis, O. Arroyo-Fernández, S. Duchesne, & Brigitte Morin, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is often used in organic synthesis reactions as a catalyst, reagent, and intermediate .
Mode of Action
It’s known to exhibit high reactivity, which suggests it may interact with its targets through covalent bonding or other chemical interactions .
Pharmacokinetics
Its physical properties such as boiling point (50-55 °c/11 mmhg), melting point (16-20 °c), and density (1524 g/mL at 25 °C) suggest that it may have certain pharmacokinetic characteristics .
Result of Action
Given its high reactivity, it’s likely to induce significant changes in the molecular structure of its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored under inert gas and away from heat sources and high temperatures . It should also be handled with appropriate protective equipment to avoid skin contact and inhalation .
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3F3NO/c14-7-1-2-8(9(15)4-7)12(21)11-10(16)3-6(5-20-11)13(17,18)19/h1-5,12,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLSJRCBDDXZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Methyl-2-propenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2805411.png)
![1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2805412.png)



![Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B2805418.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,4-dimethylbenzamide](/img/structure/B2805420.png)




![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2805428.png)

